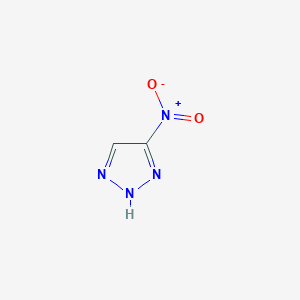

4-Nitro-2H-1,2,3-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127452. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O2/c7-6(8)2-1-3-5-4-2/h1H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFWFUSVDJIVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932592 | |

| Record name | 5-Nitro-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14544-45-7, 84406-63-3 | |

| Record name | 14544-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14544-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Nitro-2H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4-nitro-2H-1,2,3-triazole, a key building block in medicinal chemistry and materials science. The document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction pathways to facilitate a deeper understanding of the synthetic processes.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical strategies. The most prominent and widely utilized methods include direct nitration of the parent triazole, cyclization of nitro-containing precursors, and the chemical conversion of other functional groups on the triazole ring. Each pathway offers unique advantages and is suited for different starting materials and desired outcomes.

Direct Nitration of 1,2,3-Triazole

Direct nitration stands as the most common and straightforward approach to introduce a nitro group onto the 1,2,3-triazole ring. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then attacks the electron-rich triazole ring. The regioselectivity of the nitration is influenced by the substitution pattern of the starting triazole. For instance, the nitration of 2-methyl-2H-1,2,3-triazole has been shown to preferentially occur at the 4-position, yielding 2-methyl-4-nitro-2H-1,2,3-triazole with high regioselectivity.

dot

Caption: Direct nitration of 1,2,3-triazole.

Experimental Protocol: Nitration of 2-Methyl-2H-1,2,3-triazole

This protocol describes the high-yield synthesis of 2-methyl-4-nitro-2H-1,2,3-triazole, a close analog of the target compound, and serves as a representative procedure for the direct nitration of the triazole ring.[1]

-

Materials:

-

2-methyl-2H-1,2,3-triazole (1.0 g, 0.012 mol)

-

Concentrated sulfuric acid (98%, 5 mL)

-

Fuming nitric acid (5 mL)

-

Ice bath

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 2-methyl-2H-1,2,3-triazole in 5 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 5 mL of fuming nitric acid to the stirred solution over 15-20 minutes, ensuring the temperature is maintained at room temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker.

-

Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

-

Quantitative Data for 2-Methyl-4-nitro-2H-1,2,3-triazole Synthesis [1]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) |

| 2-Methyl-2H-1,2,3-triazole | C₃H₅N₃ | 83.09 | 1.0 g | 0.012 | - |

| Fuming Nitric Acid | HNO₃ | 63.01 | 5 mL | - | - |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 5 mL | - | - |

| Product: 2-Methyl-4-nitro-2H-1,2,3-triazole | C₃H₄N₄O₂ | 128.09 | 1.52 g | 0.0118 | 98% |

Cyclization Reactions

An alternative strategy for the synthesis of nitro-triazoles involves the construction of the triazole ring from precursors that already contain a nitro group or a functionality that can be readily converted to a nitro group. A notable example is the copper-catalyzed [3+2] cycloaddition of nitroolefins and organic azides, which can produce 4-nitro-1,5-trisubstituted-1,2,3-triazoles in high yields.[1][2] This method offers a high degree of control over the substitution pattern of the final product.

dot

Caption: Copper-catalyzed cyclization for nitro-triazole synthesis.

Experimental Protocol: Synthesis of 4-Nitro-1,5-trisubstituted-1,2,3-triazoles

The following is a general procedure based on the copper-catalyzed cycloaddition of nitroolefins and organic azides.[1][2]

-

Materials:

-

Nitroolefin (1.0 eq)

-

Organic azide (1.1 eq)

-

Copper catalyst (e.g., CuI, 5 mol%)

-

Solvent (e.g., Toluene)

-

-

Procedure:

-

To a solution of the nitroolefin in the chosen solvent, add the organic azide and the copper catalyst.

-

Heat the reaction mixture to the appropriate temperature (e.g., 110 °C) and stir for the required time (typically several hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The workup procedure typically involves filtration to remove the catalyst, followed by removal of the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

-

Quantitative Data for Copper-Catalyzed Cycloaddition [1]

| Starting Materials | Product | Yield (%) |

| Various nitroolefins and organic azides | 4-Nitro-1,5-trisubstituted-1,2,3-triazoles | Up to 96% |

Conversion of an Amino Group

Another synthetic route involves the conversion of an amino group on the triazole ring into a nitro group. This can be achieved through oxidation or a Sandmeyer-type reaction. This method is particularly useful when the corresponding amino-triazole is readily available.

dot

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-2H-1,2,3-triazole is a heterocyclic organic compound that has garnered interest in various fields of chemical research, particularly in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the triazole ring, making it a versatile building block for the synthesis of novel compounds with potential biological activities and energetic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These properties are crucial for its handling, characterization, and application in further research and development.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₂H₂N₄O₂ |

| Molecular Weight | 114.06 g/mol [1] |

| Appearance | Brown Solid |

| Melting Point | 160-161 °C[2][3] |

| Boiling Point (Predicted) | 356.1 ± 15.0 °C[2] |

| Density (Predicted) | 1.7 g/cm³[1] |

Table 2: Acidity and Solubility

| Property | Value |

| pKa | 5.09 ± 0.70[2] |

| Solubility | Sparingly soluble in water. Readily soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1][3] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is through the direct nitration of 2H-1,2,3-triazole.[4]

Materials:

-

2H-1,2,3-triazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beaker

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2H-1,2,3-triazole in concentrated sulfuric acid. Cool the mixture in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for one hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (160-161 °C).

-

Then, decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of melting).

-

The melting point is reported as a range between these two temperatures.[5]

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of a compound in various solvents.

Materials:

-

Sample of this compound

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide)

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipette or dropper

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

-

Visually observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

If the compound is insoluble, the mixture can be gently heated to observe if solubility increases with temperature. Note any changes.

-

Repeat the procedure for each solvent to be tested.

Biological Significance and Potential Signaling Pathways

While specific biological activities of this compound itself are not extensively documented, the 1,2,3-triazole scaffold is a prominent feature in many biologically active molecules. Derivatives of nitro-triazoles have shown promise in various therapeutic areas.

Anticancer Activity: Numerous 1,2,3-triazole derivatives have been investigated for their anticancer properties.[6][7][8] Some have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways.

Antimicrobial Activity: The triazole ring is a core component of several antifungal drugs. Nitro-substituted triazoles have also been explored for their antibacterial and anti-parasitic activities. For instance, some 3-nitro-1H-1,2,4-triazole-based compounds have demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, through the activation of a type I nitroreductase.

Potential Signaling Pathway Interactions

The following diagrams illustrate the general EGFR and NF-κB signaling pathways, which are potential targets for 1,2,3-triazole derivatives.

Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.

Caption: Canonical NF-κB Signaling Pathway.

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a valuable synthon in organic chemistry. Its synthesis is achievable through established nitration protocols, and its characteristics can be readily determined using standard analytical techniques. While its specific biological roles are still under investigation, the broader family of nitro- and triazole-containing compounds demonstrates significant therapeutic potential, particularly in the development of novel anticancer and antimicrobial agents. The information presented in this guide serves as a foundational resource for researchers and professionals seeking to explore the applications of this compound in their respective fields. Further research into its specific biological mechanisms of action is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. This compound | 14544-45-7 | Benchchem [benchchem.com]

- 5. byjus.com [byjus.com]

- 6. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]

- 7. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of 4-Nitro-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-Nitro-2H-1,2,3-triazole, a key nitrogen-rich heterocyclic compound. The presence of a high nitrogen content and the energy-rich triazole system contribute to a high positive enthalpy of formation, making it a significant precursor in the synthesis of high-energy materials.[1] Its distinct physicochemical properties also make it a versatile intermediate in organic synthesis and drug development.[1] This document details the synthesis, experimental characterization, and computational analysis of its molecular structure.

Core Molecular Properties

This compound (C₂H₂N₄O₂) is a solid at room temperature with a molecular weight of 114.06 g/mol .[1][2] The 2H-tautomer is recognized as the most stable form in the gas phase.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₂N₄O₂ |

| Molecular Weight | 114.06 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| CAS Number | 14544-45-7[2] |

Synthesis and Experimental Protocols

The most common synthetic route to this compound is the direct nitration of the parent 2H-1,2,3-triazole. This electrophilic aromatic substitution involves the attack of a nitronium ion on the electron-rich triazole ring.[1]

Detailed Synthesis Protocol: Direct Nitration of 2H-1,2,3-triazole

Materials:

-

2H-1,2,3-triazole

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

-

Dissolve 2H-1,2,3-triazole in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the triazole solution dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from an appropriate solvent system, such as ethanol/water.

Molecular Structure and Bonding: Crystallographic Data

The precise molecular geometry of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 151610.[2] The analysis confirms the planarity of the triazole ring and the geometry of the nitro substituent.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Deposition Number | 151610[2] |

| Empirical Formula | C₂H₂N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.913(2) |

| b (Å) | 5.486(1) |

| c (Å) | 10.583(2) |

| α (°) | 90 |

| β (°) | 108.58(2) |

| γ (°) | 90 |

| Volume (ų) | 435.5(2) |

| Z | 4 |

Table 3: Selected Bond Lengths of this compound

| Bond | Length (Å) |

| N1-N2 | 1.334(2) |

| N2-N3 | 1.309(2) |

| N3-C4 | 1.362(2) |

| C4-C5 | 1.378(2) |

| C5-N1 | 1.352(2) |

| C4-N4 | 1.433(2) |

| N4-O1 | 1.222(2) |

| N4-O2 | 1.225(2) |

Table 4: Selected Bond Angles of this compound

| Angle | Value (°) |

| C5-N1-N2 | 106.8(1) |

| N1-N2-N3 | 110.8(1) |

| N2-N3-C4 | 106.3(1) |

| N3-C4-C5 | 108.4(1) |

| C4-C5-N1 | 107.7(1) |

| N3-C4-N4 | 120.3(1) |

| C5-C4-N4 | 131.3(1) |

| O1-N4-O2 | 124.6(1) |

| O1-N4-C4 | 117.8(1) |

| O2-N4-C4 | 117.6(1) |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

-

Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in difference Fourier maps and refined isotropically.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Table 5: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| > 3100 | N-H Stretching |

| 1500-1600 | Asymmetric NO₂ Stretching |

| 1400-1600 | C=N and N=N Stretching (Triazole Ring) |

| 1300-1400 | Symmetric NO₂ Stretching |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Expected NMR Data:

-

¹H NMR: A single resonance is expected for the proton attached to the triazole ring. Its chemical shift will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: Two distinct signals are expected for the two carbon atoms of the triazole ring. The carbon atom bonded to the nitro group (C4) is expected to be significantly deshielded and resonate at a lower field compared to the other carbon atom (C5).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Computational Chemistry Analysis

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules. For this compound, DFT calculations can provide insights into its geometry, bonding, and reactivity.

Table 6: Calculated Molecular Properties (DFT B3LYP/6-311++G**)

| Property | Value |

| Dipole Moment (Debye) | 4.65 |

| HOMO Energy (eV) | -8.45 |

| LUMO Energy (eV) | -3.78 |

| HOMO-LUMO Gap (eV) | 4.67 |

Experimental Protocol: Computational Details

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).

-

Basis Set: 6-311++G(d,p).

-

Calculations: Geometry optimization to find the minimum energy structure, followed by frequency calculations to confirm it is a true minimum. Molecular orbital analysis to determine HOMO and LUMO energies.

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of the molecular structure of this compound, from its synthesis to its detailed structural and electronic characterization.

References

An In-depth Technical Guide to 4-Nitro-2H-1,2,3-triazole (CAS 84406-63-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Nitro-2H-1,2,3-triazole, identified by the CAS number 84406-63-3. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering detailed information on the compound's characteristics and methodologies for its preparation and analysis.

Core Properties

This compound is a nitrogen-rich heterocyclic compound. The presence of the nitro group significantly influences the electronic properties of the triazole ring, making it a versatile intermediate in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂N₄O₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 114.06 g/mol | [1][2][3][4][5][8] |

| Appearance | Off-white to light yellow or brown solid/powder | [4][5] |

| Melting Point | 160-161 °C | [2][8] |

| Boiling Point (Predicted) | 356.1 ± 15.0 °C | [2] |

| Density (Predicted) | 1.727 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| InChI Key | YXFWFUSVDJIVIV-UHFFFAOYSA-N | [5] |

| SMILES | O=--INVALID-LINK--[O-] | [1][3] |

Computational Data

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 84.71 Ų | [7] |

| LogP | 0.349 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Rotatable Bonds | 1 | [7] |

Synthesis and Characterization

The most common method for the synthesis of this compound is the direct nitration of 2H-1,2,3-triazole. This electrophilic aromatic substitution reaction involves the attack of a nitronium ion on the electron-rich triazole ring.

General Experimental Protocol: Direct Nitration of 2H-1,2,3-triazole

Materials:

-

2H-1,2,3-triazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent (e.g., Ethyl acetate, Dichloromethane)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask cooled in an ice bath, carefully add 2H-1,2,3-triazole to concentrated sulfuric acid.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous mixture multiple times with a suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Characterization Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show a characteristic signal for the proton on the triazole ring.

-

¹³C NMR will provide information on the two carbon atoms of the triazole ring, with the carbon attached to the nitro group being significantly deshielded.[2][5]

-

¹⁵N NMR can offer direct insight into the electronic environment of the four nitrogen atoms.[2][9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching, the triazole ring stretching, and the asymmetric and symmetric stretching of the nitro group (NO₂).[1]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the nitro group and the triazole ring.

Key Reactions

-

Reduction of the Nitro Group: A fundamental transformation is the reduction of the nitro group to an amino group, yielding 4-amino-2H-1,2,3-triazole. This is a key intermediate for introducing further functionalities and is typically achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like iron powder in an acidic medium.[2]

-

Alkylation: Electrophilic substitution, particularly alkylation, can occur at the nitrogen atoms of the triazole ring. The reaction conditions, including the alkylating agent, solvent, and base, can influence the regioselectivity, potentially leading to a mixture of N1, N2, and N3-substituted isomers.[2][9]

Potential Applications in Drug Development

While specific biological activity for CAS 84406-63-3 is not extensively documented in the public domain, the 1,2,3-triazole scaffold is a well-established pharmacophore in medicinal chemistry.[3][10][11] Derivatives of 1,2,3-triazoles have demonstrated a wide range of pharmacological activities, including:

-

Anticancer: Various 1,2,3-triazole derivatives have shown cytotoxic effects against different cancer cell lines.[10] The introduction of a nitro group can sometimes enhance the biological activity of a compound.[10]

-

Antimicrobial: The triazole nucleus is a core component of many antifungal and antibacterial agents.[7][12]

-

Enzyme Inhibition: The triazole ring can interact with the active sites of various enzymes, leading to their inhibition.

The presence of the nitro group on the triazole ring in this compound makes it an interesting candidate for further investigation and derivatization in drug discovery programs.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway. However, based on the known activities of other triazole derivatives, one could hypothesize potential targets. For instance, many triazole-based anticancer agents are known to interfere with key signaling pathways involved in cell proliferation and survival.

Hypothetical Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological potential of this compound, a general experimental workflow is proposed below.

Caption: A general workflow for the synthesis, characterization, and subsequent in vitro biological evaluation of this compound.

Suppliers

This compound (CAS 84406-63-3) is available from several chemical suppliers for research and development purposes. A list of some suppliers includes:

-

Pharmaffiliates[4]

-

AN PharmaTech Co Ltd[6]

-

Capot Chemical

-

Reagentia

-

MOLBASE

-

ChemicalBook

-

Ambeed

-

Fluorochem

It is recommended to contact these suppliers directly for the most up-to-date information on product availability, purity, and pricing.

Disclaimer: This document is intended for informational purposes only and should not be construed as a recommendation for the use of this compound in any specific application. All laboratory work should be conducted by qualified professionals in accordance with established safety protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 14544-45-7 | Benchchem [benchchem.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C2H2N4O2 | CID 278150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 11. Emphasis on Chemistry and Biological Activities of Triazole nucleus: Review - research journal [gyanvihar.org]

- 12. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 13. spectrabase.com [spectrabase.com]

Thermal Stability and Decomposition of 4-Nitro-2H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-Nitro-2H-1,2,3-triazole. Due to a notable scarcity of specific experimental data for the 2H-isomer in publicly accessible literature, this document synthesizes information from theoretical studies on nitrotriazoles and experimental data from closely related analogues. The guide covers the synthesis of the parent compound, its anticipated thermal behavior, and postulated decomposition pathways. Standardized experimental protocols for conducting thermal analysis of such energetic materials are also detailed. This document aims to be a valuable resource for researchers in the fields of energetic materials, medicinal chemistry, and drug development, while also highlighting critical knowledge gaps and suggesting directions for future research.

Introduction

This compound is a heterocyclic compound of interest due to the energetic properties imparted by the nitro group and the triazole ring. The thermal stability of such molecules is a critical parameter, influencing their safety, handling, storage, and potential applications, whether as energetic materials or as intermediates in pharmaceutical synthesis. An understanding of the decomposition pathways and kinetics is essential for predicting reactivity and ensuring safe utilization.

The 1,2,3-triazole ring is known for its high degree of thermal and chemical stability.[1] However, the introduction of a nitro group is expected to significantly decrease this stability, making the molecule more susceptible to thermal decomposition. This guide provides a predictive overview of the thermal properties of this compound based on theoretical calculations and experimental data from analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct nitration of 2H-1,2,3-triazole. This electrophilic substitution reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.

A plausible synthetic route involves the following steps:

-

Preparation of the Nitrating Mixture: Concentrated sulfuric acid is carefully added to concentrated nitric acid in an ice bath to form the nitronium ion (NO₂⁺), the active electrophile.

-

Nitration: 2H-1,2,3-triazole is slowly added to the nitrating mixture at a controlled temperature, typically below 10°C, to prevent runaway reactions.

-

Quenching and Isolation: The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The crude this compound is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Characterization of the final product would be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Predicted Thermal Behavior and Stability

It is anticipated that this compound will exhibit a sharp exothermic decomposition at elevated temperatures. The onset of decomposition is likely to be influenced by the heating rate and the sample's purity. The presence of the nitro group significantly lowers the thermal stability compared to the non-nitrated 1,2,3-triazole.[1]

Predicted Thermal Properties

The following table summarizes the predicted thermal properties of this compound based on data from analogous C-nitro triazole compounds and theoretical calculations. It is critical to note that these are estimated values and require experimental verification.

| Property | Predicted Value | Method of Estimation |

| Decomposition Onset (T_onset) | 200 - 250 °C | Analogy with other C-nitro triazoles |

| Peak Decomposition Temp. (T_peak) | 220 - 270 °C | Analogy with other C-nitro triazoles |

| Activation Energy (E_a) | ~67 kcal/mol (~280 kJ/mol) | Theoretical calculations for C-NO₂ bond homolysis in nitrotriazoles[2][3] |

| Heat of Formation (ΔH_f) | Positive | Expected for nitrogen-rich heterocyclic compounds |

Postulated Decomposition Pathways

Theoretical studies on the decomposition of nitrotriazoles suggest that the initial step is often the cleavage of the C-NO₂ bond or the rupture of the triazole ring.[1] For this compound, the primary decomposition pathways are likely to involve:

-

Homolytic Cleavage of the C-NO₂ Bond: This is considered a probable initial step for the unimolecular decomposition of many nitro-containing energetic materials.[4] This pathway would generate a triazolyl radical and a nitrogen dioxide radical (•NO₂). The relatively high activation energy for this process suggests it is the dominant pathway at higher temperatures.[3]

-

Ring Scission: The triazole ring could undergo cleavage, leading to the formation of various smaller gaseous products such as nitrogen gas (N₂), hydrogen cyanide (HCN), and other nitrogen oxides.

The following diagram illustrates a postulated initial decomposition pathway for this compound.

Figure 1: Postulated initial decomposition pathways for this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition kinetics of this compound, the following standardized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition onset temperature, peak decomposition temperature, and heat of decomposition.

Methodology:

-

A small sample of this compound (typically 0.5-2.0 mg) is accurately weighed into an aluminum or gold-plated copper crucible.

-

The crucible is hermetically sealed. For energetic materials, a pinhole lid is often used to allow for the escape of gaseous decomposition products and prevent crucible rupture.

-

The sample is placed in the DSC instrument, with an empty, sealed crucible used as a reference.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 50 mL/min.

-

The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

The onset temperature of the major exothermic peak is taken as the decomposition temperature. The area under the exothermic peak is integrated to determine the heat of decomposition.

-

Kinetic parameters such as the activation energy can be calculated from the data obtained at different heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and the corresponding mass loss.

Methodology:

-

A small sample of this compound (typically 2-5 mg) is placed in an open TGA pan (e.g., alumina or platinum).

-

The sample is placed in the TGA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 50 mL/min.

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve provides information on the thermal stability and the temperature ranges of decomposition events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

The following diagram illustrates the general experimental workflow for DSC and TGA.

Figure 2: General experimental workflows for DSC and TGA analysis.

Conclusion and Future Directions

While a definitive experimental profile for the thermal stability and decomposition of this compound remains to be established, theoretical considerations and data from analogous compounds provide a valuable predictive framework. It is anticipated to be an energetic material with a sharp exothermic decomposition at elevated temperatures. The primary decomposition mechanisms are likely to involve C-NO₂ bond cleavage and triazole ring scission.

The significant gap in experimental data underscores the need for further research. Future work should focus on the selective synthesis and isolation of the 2H-isomer, followed by comprehensive thermal analysis using DSC and TGA. Kinetic studies employing methods such as the Kissinger or Ozawa-Flynn-Wall analysis would provide crucial data on the activation energy of decomposition. Such experimental data is essential for the safe handling and potential application of this compound in various fields.

References

Spectroscopic and Synthetic Profile of 4-Nitro-2H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Nitro-2H-1,2,3-triazole (C₂H₂N₄O₂), a key heterocyclic compound. Given its nitrogen-rich structure and the presence of an energetic nitro group, this molecule is of significant interest in the fields of energetic materials and as a precursor in medicinal chemistry. A thorough understanding of its spectroscopic signature and synthetic pathways is crucial for its application and development in these areas.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~8.0 - 9.0 | Singlet | 1H, C-H of triazole ring | The exact chemical shift is influenced by the solvent and the strong electron-withdrawing effect of the nitro group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~150 - 160 | C-NO₂ | The carbon atom attached to the nitro group is expected to be significantly deshielded. |

| ~120 - 130 | C-H | The chemical shift of the protonated carbon of the triazole ring. |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3150 | N-H Stretching |

| ~1600 - 1650 | Triazole Ring Stretching |

| ~1530 - 1560 | Asymmetric NO₂ Stretching |

| ~1340 - 1370 | Symmetric NO₂ Stretching |

Experimental Protocols

The most common and direct route for the synthesis of this compound is the electrophilic nitration of 2H-1,2,3-triazole. The following protocol is adapted from established methods for the nitration of similar triazole compounds.

Synthesis of this compound via Direct Nitration

Materials:

-

2H-1,2,3-triazole

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2H-1,2,3-triazole in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.

-

Nitration: Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (typically 1-2 hours) to ensure complete nitration.

-

Quenching: Carefully pour the reaction mixture onto crushed ice in a beaker to quench the reaction.

-

Neutralization: Slowly and cautiously neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Be aware of vigorous gas evolution (CO₂).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Record ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to determine chemical shifts, multiplicities, and integration.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a sample of the purified solid product, either as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

Caption: Logical Relationships in the Synthesis of this compound.

Solubility of 4-Nitro-2H-1,2,3-triazole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitro-2H-1,2,3-triazole, a key intermediate in various fields including the development of energetic materials and pharmaceuticals. While specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for determining these crucial parameters. Understanding the solubility of this compound is fundamental for its synthesis, purification, formulation, and application in further research and development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvents.

| Property | Value |

| Molecular Formula | C₂H₂N₄O₂ |

| Molecular Weight | 114.06 g/mol |

| Appearance | Solid (predicted) |

| Density | 1.7 g/cm³ |

| pKa | 5.09 ± 0.70 (Predicted) |

Qualitative Solubility Profile

General observations indicate that this compound exhibits solubility in polar organic solvents. It has been noted to be soluble in dimethyl sulfoxide (DMSO) and methanol. Its solubility in water is described as sparing. A comprehensive quantitative assessment across a broader spectrum of organic solvents is necessary for detailed application development.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method |

| Methanol | To be determined | To be determined | To be determined | e.g., Gravimetric, UV-Vis |

| Ethanol | To be determined | To be determined | To be determined | e.g., Gravimetric, UV-Vis |

| Acetone | To be determined | To be determined | To be determined | e.g., Gravimetric, UV-Vis |

| Acetonitrile | To be determined | To be determined | To be determined | e.g., Gravimetric, UV-Vis |

| Ethyl Acetate | To be determined | To be determined | To be determined | e.g., Gravimetric, UV-Vis |

| Dichloromethane | To be determined | To be determined | To be determined | e.g., Gravimetric, UV-Vis |

| Dimethyl Sulfoxide (DMSO) | To be determined | To be determined | To be determined | e.g., Gravimetric, UV-Vis |

| N,N-Dimethylformamide (DMF) | To be determined | To be determined | To be determined | e.g., Gravimetric, UV-Vis |

Experimental Protocols for Solubility Determination

To empower researchers in obtaining the necessary quantitative data, this section provides detailed methodologies for two common and reliable techniques for determining the solubility of organic compounds.

Gravimetric Method (Isothermal Saturation)

This method is considered a gold standard for determining equilibrium solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at a constant temperature.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature to create a saturated solution. A known aliquot of the saturated solution is then carefully separated and the solvent is evaporated, allowing for the direct weighing of the dissolved solute.

Apparatus and Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Calibrated pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Detailed Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Sample Withdrawal: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a solvent-compatible syringe filter into a pre-weighed container.

-

Solvent Evaporation: Weigh the container with the collected saturated solution to determine the mass of the solution. Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute. The difference in mass corresponds to the mass of the dissolved this compound.

-

Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive technique that can be faster than the gravimetric method.

Principle: A calibration curve of absorbance versus concentration for this compound in the chosen solvent is first established. A saturated solution is then prepared, and a filtered aliquot is diluted to a concentration that falls within the linear range of the calibration curve. The concentration of the diluted sample is determined from its absorbance, and the original solubility is calculated by accounting for the dilution factor.

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

This compound

-

Selected organic solvents (UV grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (solvent-compatible)

Detailed Protocol:

-

Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method protocol to prepare a saturated solution at a constant temperature.

-

Sample Preparation and Measurement: Withdraw a filtered aliquot of the saturated supernatant. Dilute this aliquot with a known volume of the solvent to a concentration that is within the working range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the linear regression from the calibration curve to determine the concentration of the diluted solution. Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively reported, this guide provides the necessary framework and detailed experimental protocols for researchers to determine this critical parameter. The gravimetric and UV-Vis spectrophotometry methods outlined offer robust and reliable means to generate accurate solubility data. Such data is indispensable for the effective utilization of this compound in drug development, materials science, and other advanced research areas. It is recommended that solubility studies be conducted across a range of temperatures to fully characterize the thermodynamic properties of the dissolution process.

A Technical Guide to the Historical Discovery and First Synthesis of 4-Nitro-2H-1,2,3-triazole

This technical guide provides an in-depth overview of 4-Nitro-2H-1,2,3-triazole, a significant nitrogen-rich heterocyclic compound. The focus is on its historical context, the foundational synthesis method, and its key physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemistry of energetic materials and heterocyclic compounds.

Introduction and Historical Context

The study of triazoles, a class of five-membered heterocyclic rings containing three nitrogen atoms, began in the late 19th century. These aromatic systems are broadly categorized into two constitutional isomers: 1,2,3-triazoles and 1,2,4-triazoles. Their derivatives have become fundamental scaffolds in diverse fields, including medicinal chemistry and materials science.

The introduction of a nitro group (–NO₂) onto the triazole ring dramatically alters its chemical properties, typically imparting high-energy characteristics due to the high nitrogen content and positive enthalpy of formation.[1] While a specific date and individual researcher for the initial discovery of this compound are not prominently documented in readily available historical literature, its first synthesis is understood to be achieved through the direct nitration of the parent 2H-1,2,3-triazole. This method remains the most common and fundamental route to this compound.[1]

Physicochemical and Spectroscopic Properties

The structural and chemical properties of this compound have been well-characterized. Spectroscopic analysis is crucial for confirming the molecular structure, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being key techniques for full structural elucidation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₂N₄O₂ |

| Molecular Weight | 114.06 g/mol [1][2] |

| CAS Number | 14544-45-7[1][2] |

| Alternate CAS | 84406-63-3[2] |

| Density | 1.7 g/cm³[1] |

| Appearance | Solid |

| IUPAC Name | 4-nitro-2H-triazole[1][2] |

| InChI Key | YXFWFUSVDJIVIV-UHFFFAOYSA-N[1] |

First Synthesis: Direct Nitration of 2H-1,2,3-triazole

The primary and most established route for the initial synthesis of this compound is the direct electrophilic nitration of the parent 2H-1,2,3-triazole ring.[1] This reaction is a classic example of electrophilic aromatic substitution, where the π-electron system of the triazole ring attacks a nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of strong acids.

The mechanism involves the attack of the electron-rich triazole ring on the nitronium ion, leading to the formation of a carbocation intermediate known as a σ-complex. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the 4-nitro product. The regioselectivity, favoring substitution at the 4-position, is a key feature of this reaction for N-substituted triazoles. For instance, the nitration of 2-methyl-2H-1,2,3-triazole shows high regioselectivity, yielding the 4-nitro product in 98% yield.[1]

References

Tautomerism in 4-Nitro-1,2,3-Triazole Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tautomerism in 4-Nitro-1,2,3-Triazole

Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted 1,2,3-triazoles. This phenomenon involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, resulting in a dynamic equilibrium of two or more structural isomers. In the case of asymmetrically substituted 1,2,3-triazoles, such as 4-nitro-1,2,3-triazole, three distinct tautomers can exist: the 1H, 2H, and 3H forms.

The position of this tautomeric equilibrium is a critical factor that influences the molecule's physicochemical properties, including its dipole moment, acidity, basicity, and hydrogen bonding capabilities. These properties, in turn, dictate the molecule's reactivity, biological activity, and material characteristics. The electron-withdrawing nature of the nitro group at the 4-position significantly impacts the electron density distribution within the triazole ring, thereby influencing the relative stabilities of the tautomers. Understanding and controlling this tautomeric landscape is paramount for the rational design of novel therapeutics, energetic materials, and other functional molecules based on the 4-nitro-1,2,3-triazole scaffold.

Tautomeric Forms of 4-Nitro-1,2,3-Triazole

The three possible prototropic tautomers of 4-nitro-1,2,3-triazole are depicted below. The equilibrium between these forms is sensitive to factors such as the solvent, temperature, and physical state.

Caption: Tautomeric equilibrium of 4-nitro-1,2,3-triazole.

Quantitative Data on Tautomer Properties

Precise experimental data on the relative energies and dipole moments of the individual tautomers of 4-nitro-1,2,3-triazole are scarce in the literature. However, computational studies on related systems and the parent 1,2,3-triazole provide valuable insights. The following tables summarize key quantitative data, including illustrative computational values for a closely related compound, 4-methyl-5-nitro-1,2,3-triazole, to provide a comparative perspective.

Table 1: Acidity and Dipole Moments of Triazole Systems

| Compound/Tautomer | Property | Value | Reference/Method |

| 4-Nitro-1H-1,2,3-triazole | pKa | 4.80 | [1] |

| 1H-1,2,3-triazole | Dipole Moment (D) | 4.38 | [1] |

| 2H-1,2,3-triazole | Dipole Moment (D) | 0.22 | [1] |

Table 2: Illustrative Computational Data for Tautomers of 4-Methyl-5-nitro-1,2,3-triazole *

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Dipole Moment (Gas Phase, Debye) | Relative Energy (Acetonitrile, kcal/mol) | Predicted Population (Acetonitrile, 298 K) |

| 1H-4-Methyl-5-nitro | 2.5 | 2.3 | 4.8 | 1.8 | 4% |

| 2H-4-Methyl-5-nitro | 0.0 | 0.0 | 1.5 | 0.0 | 95% |

| 3H-4-Methyl-5-nitro | 1.2 | 1.0 | 7.2 | 2.5 | 1% |

*Data is for a closely related compound and is intended to be illustrative.[2]

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium in 4-nitro-1,2,3-triazole systems is influenced by a combination of electronic, steric, and environmental factors.

Caption: Factors influencing the tautomeric equilibrium.

Experimental Protocols

Synthesis of 4-Nitro-1,2,3-triazole

The most common method for the synthesis of 4-nitro-1,2,3-triazole is the direct nitration of 1,2,3-triazole.[3] The following protocol is a representative procedure adapted from the nitration of a similar heterocyclic system.[4]

Materials:

-

1,2,3-triazole

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beakers, etc.)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2,3-triazole in concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid to the stirred solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture is maintained at room temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice in a beaker.

-

Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Investigation of Tautomerism by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria in solution.

Materials:

-

Sample of 4-nitro-1,2,3-triazole

-

Deuterated solvents of varying polarity (e.g., DMSO-d6, CDCl3, acetone-d6)

-

NMR spectrometer (¹H, ¹³C, and ¹⁵N capabilities)

-

Variable temperature unit for the NMR spectrometer

Procedure:

-

Sample Preparation: Prepare NMR samples by dissolving the 4-nitro-1,2,3-triazole in the desired deuterated solvents.

-

Room Temperature Spectra: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at room temperature.

-

Variable-Temperature NMR: Perform variable-temperature NMR experiments to study the dynamics of the tautomeric exchange.

-

Lowering the temperature may slow down the proton exchange, potentially allowing for the observation of distinct signals for each tautomer.

-

Increasing the temperature can lead to the coalescence of signals, from which the energy barrier for tautomerization can be estimated.

-

-

Data Analysis:

-

Analyze the chemical shifts and coupling constants to assign signals to the respective tautomers.

-

If individual signals are resolved, integrate the signals to determine the tautomer ratios and the equilibrium constant (K).

-

References

A Technical Guide to the Quantum Chemical Analysis of 4-Nitro-2H-1,2,3-triazole

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, electronic, and thermodynamic properties of 4-Nitro-2H-1,2,3-triazole. This nitrogen-rich heterocyclic compound is of significant interest, particularly as a precursor in the synthesis of high-energy materials (HEMs).[1] Computational chemistry, especially Density Functional Theory (DFT), serves as an indispensable tool for predicting molecular properties, guiding synthesis, and understanding the fundamental relationships between molecular structure and energetic performance.[1]

Core Computational Methodologies

Quantum chemical calculations are fundamental to predicting the molecular geometry, reactivity, and stability of energetic compounds like this compound.[1] The methodologies outlined below represent a standard protocol for the theoretical investigation of this molecule.

Experimental Protocol: Density Functional Theory (DFT) Calculations

-

Software: All calculations are typically performed using a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method for studying nitro-substituted triazoles due to its balance of accuracy and computational cost.[1][2]

-

Basis Set Selection: The 6-311++G(d,p) or a similar Pople-style basis set is frequently used to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.[2]

-

Geometry Optimization: The molecular structure of this compound is optimized without any symmetry constraints to find the global minimum on the potential energy surface. This optimized geometry is the basis for all subsequent property calculations.[1] A frequency calculation is then performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

-

Property Calculations:

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. These theoretical frequencies are used to interpret experimental infrared (IR) and Raman spectra.

-

Electronic Properties: Molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy gap between these orbitals provides insight into the chemical reactivity and kinetic stability of the molecule.

-

Thermodynamic Properties: Standard thermodynamic functions, including heat of formation, entropy, and heat capacity, are calculated using the optimized geometry and vibrational frequencies.

-

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) method is typically used to predict ¹H and ¹³C NMR chemical shifts.

-

Data Presentation: Calculated Properties

Quantum-chemical calculations have established that for C-nitro-1,2,3-triazoles, the 2H-tautomer is significantly more stable than the corresponding 1H and 3H tautomers in the gas phase.[1] The following tables summarize the types of quantitative data obtained from DFT calculations for the stable this compound.

Table 1: Calculated Structural Parameters (Representative)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-N (ring), N-N (ring), N-H, C-NO₂, N-O | 1.3 - 1.4 Å |

| Bond Angles (°) | Angles within the triazole ring, C-N-O | 108° - 125° |

| Dihedral Angles (°) | Planarity of the ring and nitro group | ~0° or ~180° |

Table 2: Calculated Vibrational Frequencies (Representative)

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| ν(N-H) | N-H stretching | ~3400 - 3500 |

| νas(NO₂) | Asymmetric NO₂ stretching | ~1550 - 1600 |

| νs(NO₂) | Symmetric NO₂ stretching | ~1350 - 1400 |

| ν(Ring) | Triazole ring stretching (C=N, N=N) | ~1400 - 1600 |

| δ(Ring) | Triazole ring deformation | ~800 - 1000 |

Table 3: Calculated Electronic Properties

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |

| Dipole Moment | Measure of the molecule's overall polarity | Influences intermolecular interactions |

Table 4: Calculated Thermodynamic Properties

| Property | Description | Significance for Energetic Materials |

|---|---|---|

| Heat of Formation (ΔHf) | Enthalpy change when formed from elements | A key parameter for calculating energy release |

| Entropy (S°) | Measure of molecular disorder | Contributes to the Gibbs free energy of reaction |

| Gibbs Free Energy (G°) | Overall thermodynamic stability | Indicates spontaneity of decomposition |

Visualizations: Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of computational workflows and conceptual relationships.

Analysis and Interpretation

-

Molecular Structure and Stability: The geometry optimization reveals the most stable conformation of the molecule.[1] The introduction of the electron-withdrawing nitro group significantly influences the electron distribution across the triazole ring, impacting its stability and reactivity.[1] The planarity of the molecule is a key feature, affecting crystal packing and density, which are critical properties for energetic materials.

-

Spectroscopic Signatures: Theoretical vibrational spectra provide a powerful tool for interpreting experimental data.[2] Assignments of observed IR bands can be made with high confidence by comparing them to the calculated frequencies and vibrational modes.[2] For instance, the strong stretching frequencies of the NO₂ group are characteristic and can be readily identified.

-

Reactivity and Electronic Properties: The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's stability. A large gap generally implies high kinetic stability and low chemical reactivity. The distribution of the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. The electron-deficient nature of the triazole ring, which is enhanced by the nitro group, dictates its chemical behavior.[1]

-